3-Dodecene
Overview
Description
3-Dodecene is an organic compound with the chemical formula C₁₂H₂₄ It is a straight-chain alkene with a double bond located at the third carbon atomIt is insoluble in water but soluble in organic solvents such as ethanol, ethyl ether, and acetone .
Preparation Methods
3-Dodecene can be synthesized through various methods. One common synthetic route involves the hydrogenation of dodec-3-yne using a suitable catalyst. Another method includes the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes, including this compound . Industrial production often employs catalysts such as nickel or aluminum-based catalysts to facilitate the oligomerization process .
Chemical Reactions Analysis
3-Dodecene undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form dodecan-3-one.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can reduce the double bond, yielding dodecane.
Scientific Research Applications
3-Dodecene has various applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of polymers.
Biology: this compound is used in the study of lipid metabolism and as a model compound for studying the behavior of alkenes in biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Dodecene involves its interaction with various molecular targets and pathways. In catalytic processes, this compound can form carbonium ions, which are highly reactive intermediates. These intermediates can undergo further reactions, such as alkylation, to form more complex molecules . The double bond in this compound makes it a versatile reactant in various chemical transformations.
Comparison with Similar Compounds
3-Dodecene can be compared with other similar alkenes, such as:
1-Dodecene: This compound has the double bond at the first carbon atom, making it more reactive in certain polymerization reactions.
2-Dodecene: With the double bond at the second carbon atom, it exhibits different reactivity patterns compared to this compound.
4-Dodecene: The double bond is located at the fourth carbon atom, resulting in unique chemical properties and applications.
This compound is unique due to its specific position of the double bond, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
(E)-dodec-3-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h5,7H,3-4,6,8-12H2,1-2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTSXAIICPDFKI-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015936 | |
Record name | (E)-3-dodecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2030-83-3, 7239-23-8, 7206-14-6 | |
Record name | 3-Dodecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3-Dodecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-3-dodecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-dodec-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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